

# CalFluor 555 Azide: A Technical Guide for Advanced Bioorthogonal Imaging

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## Compound of Interest

Compound Name: CalFluor 555 Azide

Cat. No.: B12371884

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## Introduction

**CalFluor 555 Azide** is a fluorogenic probe that has emerged as a powerful tool for the visualization of alkyne-tagged biomolecules in a wide range of biological systems.<sup>[1][2]</sup> Developed by the Bertozzi group, this probe belongs to the CalFluor family of dyes, which are designed to be "dark" until they participate in a click chemistry reaction.<sup>[1][2]</sup> This unique "turn-on" characteristic significantly reduces background fluorescence, enabling sensitive detection of metabolically labeled molecules without the need for wash steps.<sup>[1]</sup> This technical guide provides a comprehensive overview of **CalFluor 555 Azide**, including its chemical properties, quantitative data, detailed experimental protocols, and visualizations of its application in bioorthogonal chemistry.

**CalFluor 555 Azide's** fluorogenic nature stems from a photoinduced electron transfer (PeT) quenching mechanism. In its azide form, the fluorophore is quenched. Upon reaction with an alkyne via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a stable triazole is formed, disrupting the PeT process and leading to a significant increase in fluorescence emission. This property makes it an ideal reagent for imaging newly synthesized glycans, proteins, DNA, and RNA that have been metabolically labeled with alkyne-containing precursors.

## Core Properties and Quantitative Data

**CalFluor 555 Azide** is a water-soluble, rhodamine-based dye with an azide functional group for click chemistry. Its key chemical and physical properties are summarized below.

Property	Value	Reference
Chemical Formula	$C_{41}H_{60}N_7O_{11}S_2^+$	
Molecular Weight	891.08 g/mol	
CAS Number	1798305-99-3	
Appearance	Dark red amorphous solid	
Solubility	Water, DMSO	
Storage	-20°C, desiccated, protected from light	

The defining characteristic of **CalFluor 555 Azide** is its dramatic increase in fluorescence upon reaction with an alkyne. The following table summarizes the key spectral properties of CalFluor 555 in both its azide and triazole (post-click reaction) forms.

Spectral Property	CalFluor 555 Azide (Pre-Click)	CalFluor 555 Triazole (Post-Click)	Reference
Excitation Maximum ( $\lambda_{ex}$ )	557 nm	561 nm	
Emission Maximum ( $\lambda_{em}$ )	577 nm	583 nm	
Quantum Yield ( $\Phi$ )	0.0174	0.604	
Extinction Coefficient ( $\epsilon$ )	Not available	110,000 $\text{cm}^{-1}\text{M}^{-1}$	
Fluorescence Enhancement	-	~35-fold	

Note: The extinction coefficient for the azide form of CalFluor 555 is not readily available in the cited literature.

## Experimental Protocols

The following are detailed protocols for the use of **CalFluor 555 Azide** in cell-based imaging experiments. These protocols provide a general framework and may require optimization for specific cell types and experimental conditions.

### Metabolic Labeling of Cellular Glycans with an Alkyne-Modified Sugar

This protocol describes the metabolic incorporation of an alkyne-containing sugar, N- $\alpha$ -D-acetylgalactosamine (GalNAz), into cellular glycans.

Materials:

- Cells of interest (e.g., HeLa, CHO)
- Complete cell culture medium
- Peracetylated N-azidoacetylgalactosamine (Ac4GalNAz)
- Dimethyl sulfoxide (DMSO)
- Phosphate-buffered saline (PBS)

Procedure:

- **Cell Seeding:** Seed cells in a suitable culture vessel (e.g., glass-bottom dishes for microscopy) and allow them to adhere and grow overnight.
- **Prepare Ac4GalNAz Stock Solution:** Dissolve Ac4GalNAz in DMSO to create a 10 mM stock solution. Store at -20°C.
- **Metabolic Labeling:** On the day of the experiment, dilute the Ac4GalNAz stock solution in complete cell culture medium to a final concentration of 25-50  $\mu$ M. Remove the existing medium from the cells and replace it with the Ac4GalNAz-containing medium.

- Incubation: Incubate the cells for 1-3 days under normal growth conditions (37°C, 5% CO<sub>2</sub>). The optimal incubation time will depend on the cell type and the turnover rate of the glycoproteins of interest.
- Washing: After incubation, gently wash the cells three times with warm PBS to remove any unincorporated Ac4GalNAz.

## Fixation and Permeabilization

This protocol is for preparing metabolically labeled cells for intracellular staining with **CalFluor 555 Azide**.

Materials:

- Metabolically labeled cells
- 4% Paraformaldehyde (PFA) in PBS
- 0.1-0.5% Triton X-100 in PBS
- PBS

Procedure:

- Fixation: Add 4% PFA in PBS to the cells and incubate for 15 minutes at room temperature.
- Washing: Gently wash the cells twice with PBS.
- Permeabilization: Add 0.1-0.5% Triton X-100 in PBS to the cells and incubate for 10-15 minutes at room temperature.
- Washing: Gently wash the cells twice with PBS.

## Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction

This protocol describes the "click" reaction between the alkyne-labeled glycans and **CalFluor 555 Azide**.

#### Materials:

- Fixed and permeabilized cells with alkyne-labeled biomolecules
- **CalFluor 555 Azide**
- Copper(II) sulfate ( $\text{CuSO}_4$ )
- Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other Cu(I)-stabilizing ligand
- Sodium ascorbate
- PBS

#### Procedure:

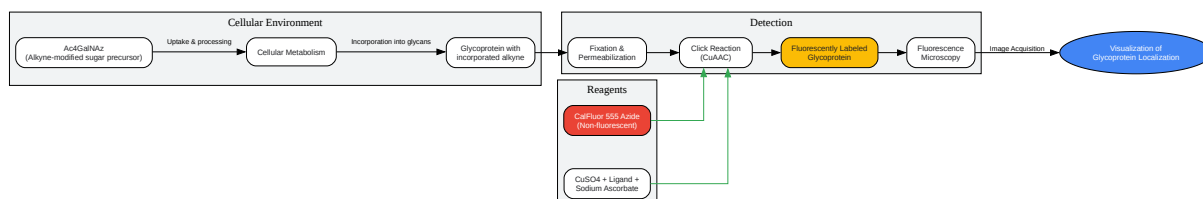
- Prepare Stock Solutions:
  - **CalFluor 555 Azide**: Prepare a 1-5 mM stock solution in DMSO.
  - $\text{CuSO}_4$ : Prepare a 50 mM stock solution in water.
  - THPTA: Prepare a 50 mM stock solution in water.
  - Sodium Ascorbate: Prepare a 500 mM stock solution in water. Note: This solution should be prepared fresh for each experiment.
- Prepare Click Reaction Cocktail: Prepare the following reaction cocktail immediately before use. The volumes below are for one well of a 24-well plate (approximately 500  $\mu\text{L}$ ).
  - 439  $\mu\text{L}$  PBS
  - 1  $\mu\text{L}$  **CalFluor 555 Azide** stock solution (final concentration: 2-10  $\mu\text{M}$ )
  - 20  $\mu\text{L}$   $\text{CuSO}_4$ :THPTA (1:5 molar ratio) premix (final concentration: 2 mM  $\text{CuSO}_4$ , 10 mM THPTA)
  - 40  $\mu\text{L}$  Sodium Ascorbate stock solution (final concentration: 40 mM)

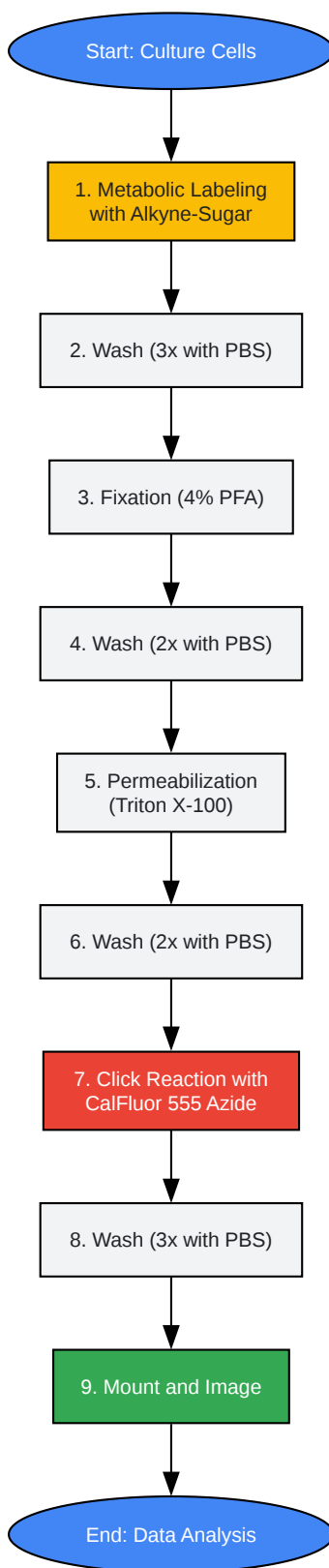
- Important: Add the reagents in the order listed. Add the sodium ascorbate last to initiate the reaction.
- Click Reaction: Add the click reaction cocktail to the fixed and permeabilized cells. Incubate for 30-60 minutes at room temperature, protected from light.
- Washing: Gently wash the cells three times with PBS.
- Imaging: The cells are now ready for imaging. Mount the coverslips on a microscope slide with an appropriate mounting medium.

## Visualizations

### Signaling Pathway: Metabolic Glycoengineering and Visualization

The following diagram illustrates the workflow for labeling and visualizing glycoproteins using metabolic glycoengineering and **CalFluor 555 Azide**.





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## References

- 1. vectorlabs.com [vectorlabs.com]
- 2. CalFluors: A Universal Motif for Fluorogenic Azide Probes across the Visible Spectrum - PMC [pmc.ncbi.nlm.nih.gov]
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